2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane (pinacol boronic ester) core. The phenyl ring is substituted with a chlorine atom at the 2-position and a butoxy group (-OCH₂CH₂CH₂CH₃) at the 3-position. This structure combines electron-withdrawing (Cl) and electron-donating (alkoxy) substituents, which may influence its reactivity, stability, and applications in cross-coupling reactions or medicinal chemistry.
Properties
IUPAC Name |
2-(3-butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClO3/c1-6-7-11-19-13-10-8-9-12(14(13)18)17-20-15(2,3)16(4,5)21-17/h8-10H,6-7,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBAOGZKOSXARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCCCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Conditions and Substrate Scope
The Miyaura borylation employs 3-butoxy-2-chlorophenyl bromide and bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (5 mol%) and potassium acetate (3.0 equiv) in 1,4-dioxane at 80°C. This method achieves 75% yield, outperforming lithiation-borylation in efficiency. The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with diboron reagent, and reductive elimination to form the boronic ester.
Ligand and Solvent Effects
Ligands such as RuPhos or SPhos enhance catalytic activity by stabilizing the palladium intermediate. Polar aprotic solvents (DMF, dioxane) improve solubility of aryl bromides, while elevated temperatures (80–100°C) accelerate transmetallation.
Esterification of Boronic Acid Intermediates
Synthesis of 3-Butoxy-2-chlorophenylboronic Acid
Arylboronic acids are synthesized via halogen-metal exchange using n-butyllithium and trimethyl borate at −100°C, followed by acidic workup. For the target compound, 3-butoxy-2-chlorophenylmagnesium bromide reacts with trimethyl borate, yielding the boronic acid after hydrolysis.
Pinacol Esterification
The boronic acid is treated with pinacol (1.05 equiv) and magnesium sulfate in dichloromethane under anhydrous conditions. After 16 h, filtration and solvent removal afford the crude product, which is distilled under reduced pressure (0.2 mmHg) to achieve 65% yield.
Comparative Analysis of Methods
The table below summarizes key metrics for each synthesis route:
Chemical Reactions Analysis
Types of Reactions
2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, and substituted phenyl derivatives. These products are valuable intermediates in organic synthesis and can be further transformed into more complex molecules .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its structural properties that enable modulation of biological targets:
- REV-ERB Receptor Modulation : Research indicates that this compound can modulate the activity of REV-ERB receptors, which are implicated in regulating circadian rhythms and metabolic processes. It has been suggested for therapeutic applications in conditions such as obesity, diabetes, and sleep disorders. The modulation can act as either an agonist or antagonist depending on the context of administration .
- Pharmaceutical Formulations : The compound has been included in formulations aimed at treating metabolic syndromes and other chronic conditions due to its ability to influence lipid metabolism and circadian rhythms. Studies have shown that compounds similar to 2-(3-butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be effective against dyslipidemia and atherosclerosis .
Organic Synthesis
In organic chemistry, this compound serves as a valuable intermediate for various synthetic pathways:
- Cross-Coupling Reactions : 2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions allow for the formation of carbon-carbon bonds by coupling aryl halides with boronic acids or their derivatives. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
- Synthesis of Functionalized Aromatics : The compound can be employed to synthesize various functionalized aromatic compounds through electrophilic aromatic substitution reactions. Its unique boron-containing structure facilitates the introduction of diverse functional groups into aromatic systems .
Material Science
The properties of 2-(3-butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane also extend to material science applications:
- Polymer Chemistry : The compound can be used as a monomer or additive in the preparation of polymeric materials with enhanced thermal and mechanical properties. Its boron content contributes to the formation of cross-linked networks that improve material stability .
- Nanomaterials : Research has indicated potential uses of this compound in the synthesis of boron-doped nanomaterials. These materials exhibit unique electrical and optical properties that are beneficial in electronics and photonics .
Case Studies
Several case studies highlight the practical applications of 2-(3-butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
Mechanism of Action
The mechanism of action of 2-(3-butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with cellular components, potentially leading to therapeutic effects in cancer treatment through BNCT .
Comparison with Similar Compounds
Table 2: Stability and Spectroscopic Comparisons
Insights:
Biological Activity
2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its biological properties, specifically focusing on its pharmacological effects and mechanisms of action based on available research.
- Molecular Formula : CHBClO
- Molecular Weight : 310.624 g/mol
- CAS Number : 2828446-46-2
- Purity : ≥ 95%
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests promising applications in pharmacology. The compound's structure allows for interactions with various biological targets.
- Antitumor Activity : Preliminary studies indicate that compounds similar in structure to 2-(3-butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant antitumor properties. They have been noted for their action against specific cancer types such as breast and lung cancers .
- Antifungal and Antibacterial Properties : Related compounds have shown antifungal activity against Candida albicans and antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa . This suggests that 2-(3-butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may possess similar properties.
Table 1: Biological Activity of Related Compounds
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Compound A | Antitumor | Breast Cancer | |
| Compound B | Antifungal | Candida albicans | |
| Compound C | Antibacterial | Staphylococcus aureus | |
| Compound D | Antitumor | Lung Cancer |
Case Studies
- Antitumor Efficacy : A study highlighted the efficacy of boron-containing compounds in inhibiting tumor growth in vivo. The mechanism was attributed to the induction of apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
- Antifungal Screening : In a series of biological screenings conducted on dioxolanes similar to our compound of interest, results indicated strong antifungal activity against C. albicans. This screening utilized both in vitro and in vivo models to ascertain efficacy .
Research Findings
Recent investigations have focused on the synthesis and characterization of dioxaborolanes and their biological implications. For instance:
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Butoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related dioxaborolane derivatives?
Dioxaborolanes are typically synthesized via cross-coupling or substitution reactions. For example:
- Metal-catalyzed borylation : Transition-metal catalysts like cobalt (e.g., UiO-Co) enable the coupling of aryl halides with bis(pinacolato)diboron (B2pin2), yielding substituted dioxaborolanes in high yields (~83%) .
- Electrochemical cross-electrophile coupling : Alkyl halides can react with dioxaborolane precursors under electrochemical conditions, followed by purification via flash column chromatography (Hex/EtOAc gradients) to isolate isomers .
Q. How can researchers characterize dioxaborolanes using spectroscopic methods?
Key techniques include:
- Multinuclear NMR :
- <sup>11</sup>B NMR : Signals near δ 30–35 ppm confirm the boron environment .
- <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons (δ 6.5–8.0 ppm) and quaternary carbons (e.g., pinacol methyl groups at δ 24–25 ppm) provide structural confirmation .
- <sup>31</sup>P NMR : For derivatives with hydroxyl groups (e.g., lignin analysis), phosphitylation with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane enables quantification of phenolic moieties .
Advanced Research Questions
Q. What methodologies optimize regioselectivity in palladium-catalyzed cross-coupling reactions involving dioxaborolanes?
Suzuki-Miyaura coupling is widely used for biaryl synthesis. Key considerations:
Q. How can researchers address contradictions in NMR data for aliphatic vs. aromatic hydroxyl group analysis?
- Phosphitylation protocol limitations : While <sup>31</sup>P NMR resolves phenolic hydroxyls (condensed vs. uncondensed), aliphatic hydroxyls (e.g., erythro/threo diastereomers) lack resolution due to overlapping signals. Use complementary methods like <sup>1</sup>H-<sup>13</sup>C HSQC or derivatization with chiral agents to resolve ambiguities .
Q. What mechanistic insights explain the role of dioxaborolanes in ketone reductions?
Pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) reduces ketones via NaOt-Bu-catalyzed hydride transfer. The active species is a trialkoxyborohydride, formed in situ under THF equilibria. Kinetic studies suggest low steady-state concentrations of the hydride donor, necessitating stoichiometric excess of borane for complete conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
